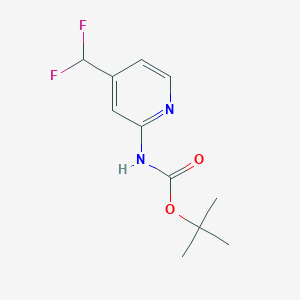

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate

CAS No.: 1419221-63-8

Cat. No.: VC2741518

Molecular Formula: C11H14F2N2O2

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1419221-63-8 |

|---|---|

| Molecular Formula | C11H14F2N2O2 |

| Molecular Weight | 244.24 g/mol |

| IUPAC Name | tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate |

| Standard InChI | InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-6-7(9(12)13)4-5-14-8/h4-6,9H,1-3H3,(H,14,15,16) |

| Standard InChI Key | NNHXADRSFAXQRK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F |

Introduction

Basic Chemical Properties and Identification

Chemical Structure and Identification

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is identified by CAS Number 1419221-63-8. The compound features a pyridine ring with a difluoromethyl group at the 4-position and a tert-butyloxycarbonylamino (Boc) group at the 2-position. Its structure integrates several functional groups that contribute to its chemical reactivity and biological activity profile.

The compound contains a carbamate linkage, which exhibits stability under neutral and basic conditions but can undergo cleavage in acidic environments. This property makes it particularly useful in organic synthesis applications where controlled deprotection may be required.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1419221-63-8 |

| Molecular Formula | C11H14F2N2O2 |

| Molecular Weight | 244.24 g/mol |

| IUPAC Name | tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate |

| Physical State | Solid at room temperature |

| Solubility | Likely soluble in organic solvents (e.g., DMF, THF) |

| Usage Category | Research use only; not for human or veterinary use |

The presence of the difluoromethyl group enhances the compound's lipophilicity, which significantly impacts its potential applications in drug discovery by influencing membrane permeability and bioavailability. The pyridine nitrogen provides a basic site within the molecule, while the difluoromethyl group introduces unique electronic properties that affect the compound's reactivity and binding characteristics.

Synthesis and Production Methods

Synthetic Routes

Mechanism of Action and Biochemical Properties

Interactions with Biological Targets

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate's mechanism of action involves interactions with specific enzymes and proteins, potentially acting as an inhibitor or activator within biochemical pathways. The compound's structure enables it to engage with biological targets through multiple interaction types:

-

Hydrogen bonding interactions, particularly through the carbamate group

-

π-stacking interactions via the pyridine ring

-

Hydrophobic interactions through the tert-butyl group

-

Unique electronic effects contributed by the difluoromethyl group

These interactions collectively determine the compound's biological activity profile and its potential utility in various biochemical applications, particularly in enzyme inhibition studies.

Structure-Activity Relationships

The structural features of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate contribute significantly to its biochemical activity. The difluoromethyl group at the 4-position of the pyridine ring imparts unique electronic properties and can serve as a bioisostere for other functional groups in medicinal chemistry.

Applications in Research and Drug Development

Role in Medicinal Chemistry

In medicinal chemistry, tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate serves as an important building block for more complex molecules with therapeutic potential. Its specific structural features make it valuable in the design and synthesis of compounds with optimized pharmacological properties.

The compound's balanced physicochemical properties, conferred by the combination of the pyridine ring, difluoromethyl group, and Boc-protected amino group, make it suitable for incorporation into drug-like molecules with improved pharmacokinetic profiles. These properties include:

-

Appropriate lipophilicity for membrane permeation

-

Hydrogen bond acceptor and donor capabilities

-

Metabolic stability

-

Structural rigidity and flexibility in key positions

Development of Protein Kinase Inhibitors

One of the most significant applications of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate and its derivatives is in the development of protein kinase inhibitors. Specifically, compounds derived from or incorporating this structure have shown potential in targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase.

These kinases are critical regulatory enzymes involved in cell signaling pathways that control cell growth, proliferation, and survival. The ability to modulate these pathways through selective inhibition represents a significant therapeutic opportunity for addressing various disease states.

Table: Potential Kinase Targets of Derivatives Containing the 4-(difluoromethyl)pyridin-2-yl Scaffold

| Kinase Target | Signaling Pathway | Potential Therapeutic Relevance |

|---|---|---|

| PI3K | PI3K/AKT/mTOR | Cancer, inflammation, autoimmune diseases |

| mTOR | PI3K/AKT/mTOR | Cancer, neurodegeneration, metabolic disorders |

Current Research and Future Directions

Recent Research Findings

Recent research involving tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate has focused on optimizing its synthesis and exploring its derivatives' biological activities. Key areas of investigation include:

-

Development of more efficient synthetic routes for key intermediates like 4-(difluoromethyl)pyridin-2-amine

-

Structure-activity relationship studies of derivatives for enhanced biological activity

-

Exploration of alternative applications beyond protein kinase inhibition

These research efforts have yielded valuable insights into the compound's potential utility and have opened new avenues for further investigation.

Ongoing Studies and Challenges

Current research efforts are directed toward addressing several challenges in the utilization of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate:

-

Scaling up synthetic methods for larger-scale production to support broader research applications

-

Developing more economical routes that minimize hazardous reagents while maintaining high yields

-

Further characterization of the biological activity profiles of derivatives to better understand their therapeutic potential

-

Exploring combination approaches with other therapeutic agents for enhanced efficacy

The resolution of these challenges will be critical for advancing the compound's applications in drug discovery and development.

Future Research Perspectives

The future research landscape for tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate and related compounds appears promising, with several potential directions:

-

Further refinement of synthetic methodologies for increased efficiency and sustainability

-

Expansion of the application scope beyond currently known targets

-

Development of more selective inhibitors through strategic structural modifications

-

Exploration of novel therapeutic applications based on emerging biological insights

These research directions will likely yield valuable contributions to medicinal chemistry and drug development efforts, particularly in oncology and neurodegenerative disease research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume